3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
Description
3-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) backbone with a 1,4-thiazepane ring substituted with a thiophene moiety. The coumarin core is a bicyclic structure with a lactone ring, while the 1,4-thiazepane introduces a seven-membered ring containing sulfur and nitrogen atoms.
This compound is synthesized via multi-step reactions, typically involving cyclization of intermediates. For example, bromoacetyl-coumarin precursors react with thiophene-containing thioureas or amines under reflux conditions (e.g., in DMF or ethanol), followed by purification via recrystallization . Its structural complexity suggests applications in medicinal chemistry, particularly as antimicrobial or antitumor agents, given the established bioactivity of coumarin-thiazole hybrids .
Properties
IUPAC Name |
3-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-18(14-12-13-4-1-2-5-15(13)23-19(14)22)20-8-7-17(25-11-9-20)16-6-3-10-24-16/h1-6,10,12,17H,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGMTMCCKUXTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Conjugate Addition-Cyclization Strategy
A pivotal method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols to form 1,4-thiazepanones, which are subsequently reduced to 1,4-thiazepanes. For the target compound, methyl 3-(thiophen-2-yl)acrylate serves as the α,β-unsaturated ester, reacting with cysteamine hydrochloride under optimized conditions:
| Reagent | Role | Conditions | Yield (%) |
|---|---|---|---|
| DBU (1,8-diazabicycloundec-7-ene) | Base | CH₃CN, rt, 0.5–3 h | 53–72 |
| Imidazole (20 mol%) | Acyl transfer catalyst | ||
| Cysteamine hydrochloride | 1,2-Amino thiol |
This tandem conjugate addition-cyclization avoids prolonged reaction times (3–7 days) associated with traditional methods. The thiophene-substituted ester ensures regioselectivity, while imidazole enhances cyclization efficiency. The product, 7-(thiophen-2-yl)-1,4-thiazepan-4-one , is isolated via extraction and chromatography.
Reduction of Thiazepanone to Thiazepane
The ketone group in the thiazepanone intermediate is reduced using sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF):
$$
\text{7-(Thiophen-2-yl)-1,4-thiazepan-4-one} \xrightarrow[\text{THF, 0°C to rt}]{\text{NaBH₄, I₂}} \text{7-(Thiophen-2-yl)-1,4-thiazepane}
$$
This step achieves quantitative conversion with minimal side products, critical for scalability. Alternative reducing agents like borane-dimethylsulfide (BH₃·SMe₂) are also effective but require stricter moisture control.
Functionalization of the Chromen-2-One Backbone
The chromen-2-one (coumarin) moiety is synthesized via the Pechmann condensation, a classic method for coumarin derivatives.
Pechmann Condensation
Resorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid to yield 3-acetyl-2H-chromen-2-one . Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄):
$$
\text{3-Acetyl-2H-chromen-2-one} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{3-Carboxy-2H-chromen-2-one}
$$
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) to facilitate coupling.
Coupling of Thiazepane and Chromen-2-One Moieties
The final step involves amide bond formation between the 1,4-thiazepane and chromen-2-one subunits.
Amide Coupling
The acid chloride of 3-carboxy-2H-chromen-2-one reacts with 7-(thiophen-2-yl)-1,4-thiazepane in the presence of triethylamine (Et₃N) as a base:
$$
\text{3-Carboxy-2H-chromen-2-one (acid chloride)} + \text{7-(Thiophen-2-yl)-1,4-thiazepane} \xrightarrow[\text{DCM, rt}]{\text{Et₃N}} \text{Target Compound}
$$
This reaction proceeds in dichloromethane (DCM) at room temperature, achieving yields of 65–78% after purification by silica gel chromatography.
Structural and Reaction Optimization Insights
Diastereoselectivity in Thiazepane Formation
The cyclization step produces a mixture of diastereomers due to the seven-membered ring’s conformational flexibility. Nuclear magnetic resonance (NMR) analysis confirms a 3:1 ratio favoring the cis-isomer, which is enriched via recrystallization from ethanol.
Solvent and Catalyst Screening
Optimal conditions for the conjugate addition-cyclization were identified through systematic screening:
| Solvent | Base | Additive | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | DBU | Imidazole | 2 | 72 |
| THF | DBU | None | 3 | 58 |
| DMF | NaOH | None | 72 | 32 |
Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates by stabilizing transition states, while imidazole facilitates acyl transfer.
Chemical Reactions Analysis
Types of Reactions
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the chromenone carbonyl group can produce chromenone alcohols .
Scientific Research Applications
3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its 1,4-thiazepane-thiophene substituent. Below is a comparative analysis with structurally related coumarin derivatives:
Key Differences and Implications
Ring Size and Flexibility: The seven-membered 1,4-thiazepane in the target compound provides greater conformational flexibility compared to rigid five-membered thiazoles or triazoles . This flexibility may enhance binding to enzymes with dynamic active sites (e.g., kinases or proteases). In contrast, thiazole-containing analogues (e.g., 3-(2-arylamino-1,3-thiazol-4-yl)-2H-chromen-2-one) exhibit higher metabolic stability due to their planar, aromatic structure .
Chlorophenyl substituents in analogues (e.g., 4-chloro derivatives) increase electronegativity, favoring polar interactions .
Biological Performance :
- Thiazole-coumarin hybrids demonstrate broad-spectrum antifungal activity (MIC: 4–16 μg/mL) against Candida albicans and Aspergillus niger .
- Ferrocenyl-chromene complexes show selective cytotoxicity via redox cycling, with IC₅₀ values 3–5× lower than cisplatin in leukemia models .
Research Findings and Trends
Antimicrobial Activity :
- Thiophene-containing coumarins exhibit moderate activity against Gram-positive bacteria (S. aureus MIC: 32 μg/mL) but weaker effects on Gram-negative strains .
- Thiazole derivatives show superior broad-spectrum activity, likely due to enhanced membrane penetration .
Anticancer Potential: Ferrocenyl-chromenes inhibit topoisomerase II (IC₅₀: 2.5 μM) and induce apoptosis in MCF-7 breast cancer cells . The target compound’s thiazepane-thiophene moiety may target tubulin polymerization, though experimental data are pending .
ADME Properties :
- Thiazepane derivatives display improved solubility (LogP: 2.1) compared to ferrocenyl complexes (LogP: 3.8), suggesting better bioavailability .
Biological Activity
The compound 3-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone moiety fused with a thiazepane ring and a thiophene substituent. Its chemical structure can be represented as follows:
This structure contributes to its bioactivity, particularly in terms of enzyme inhibition and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. Research has demonstrated that it can scavenge free radicals effectively, as assessed by methods such as the DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) assay .
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has shown potential in inhibiting cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 .
- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes suggests its potential as an antimicrobial agent. It may inhibit key metabolic enzymes in bacteria, thereby reducing their viability.
Antioxidant Activity
A study evaluating the antioxidant activities of various coumarin derivatives found that compounds similar to this compound exhibited potent DPPH scavenging activity. The results indicated that these compounds could significantly reduce oxidative damage in cellular models .
Cytotoxicity Studies
In cytotoxicity assays using the MTT method, this compound demonstrated promising results against several cancer cell lines. Notably, it was found to be more effective than etoposide, a standard chemotherapeutic agent, suggesting its potential role as a novel anticancer drug .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression and metastasis. Selective inhibition of these isoforms could provide a therapeutic strategy for targeting hypoxic tumors .
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Breast Cancer Cells : A study conducted on MCF-7 cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Antioxidant Efficacy in Neuroprotection : Another investigation demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative diseases.
Q & A
Q. Optimization Strategies :
- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the thiophene group, achieving yields >75% .
- Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., acylation) to minimize side reactions .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) resolves intermediates, confirmed by TLC (Rf = 0.45) .
Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
Key Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiophene (δ 7.2–7.4 ppm), coumarin carbonyl (δ 165–170 ppm), and thiazepane NH (δ 3.5–4.0 ppm) .
X-ray Crystallography :
- Use SHELX software for structure refinement. Example parameters: monoclinic space group , -factor < 0.05 .
Mass Spectrometry :
- High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 427.1) .
Validation : Cross-validate with computational methods (e.g., Gaussian DFT for optimized geometry) to resolve ambiguities in stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophene and thiazepane moieties in biological activity?
Answer:
Methodology :
Derivative Synthesis :
- Replace thiophene with furan or phenyl groups to assess π-π stacking effects .
- Modify the thiazepane ring size (e.g., 6-membered vs. 7-membered) to study conformational flexibility .
Biological Assays :
- Screen derivatives for enzyme inhibition (e.g., COX-2) using fluorescence polarization assays .
- Compare IC₅₀ values to correlate substituent effects (see Table 1 ).
Table 1 : Example SAR Data for Thiazepane-Coumarin Derivatives
| Derivative | Thiophene Substitution | IC₅₀ (COX-2, μM) |
|---|---|---|
| A | Thiophen-2-yl | 0.45 |
| B | Phenyl | 1.20 |
| C | Furan-2-yl | 2.10 |
Analysis : Thiophene enhances activity due to sulfur’s electronegativity and aromatic interactions .
Advanced: How can contradictory data on the compound’s solubility and bioavailability be resolved?
Answer:
Root Causes :
- Solubility Discrepancies : Varied solvent systems (e.g., DMSO vs. aqueous buffers) affect measurements .
- Bioavailability Conflicts : Differences in in vitro (Caco-2 cells) vs. in vivo (rodent) models .
Q. Resolution Strategies :
Standardized Protocols :
- Use biorelevant media (FaSSIF/FeSSIF) for solubility testing .
Computational Modeling :
- Predict logP and pKa via ChemAxon or ACD/Labs to guide formulation (e.g., nanoemulsions for low-solubility batches) .
In Vivo Validation :
- Conduct pharmacokinetic studies with LC-MS/MS quantification (e.g., plasma half-life = 4.2 hours in rats) .
Advanced: What computational approaches are effective for predicting binding modes with biological targets?
Answer:
Workflow :
Molecular Docking :
- Use AutoDock Vina to model interactions with protease targets (e.g., SARS-CoV-2 Mpro). Key residues: His41, Cys145 .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability. Metrics: RMSD < 2.0 Å, hydrogen bond retention >80% .
Free Energy Calculations :
- MM-PBSA analysis quantifies binding energy (ΔG = -9.8 kcal/mol) .
Validation : Cross-check with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?
Answer:
Strategies :
Prodrug Design :
- Introduce phosphate esters at the coumarin 4-position to enhance water solubility .
Nanocarrier Systems :
- Encapsulate in PEGylated liposomes (size = 120 nm, PDI < 0.2) to prolong circulation time .
Enzymatic Stability :
- Test resistance to CYP450 isoforms (e.g., CYP3A4) using liver microsomes. Optimize via deuteration of labile positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
